molecular formula C20H14FN3O2S B2887796 N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-31-1

N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2887796
CAS RN: 1105235-31-1
M. Wt: 379.41
InChI Key: KJTMIRJUWINFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, "FPhThPMA.

Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds closely related to the chemical structure have been synthesized for imaging applications, particularly as radioligands for positron emission tomography (PET). For instance, derivatives within this structural class have been developed for imaging the translocator protein (18 kDa), a biomarker of neuroinflammation. The synthesis and application of such compounds, including their labeling with fluorine-18 for PET imaging, demonstrate their utility in non-invasive diagnostic imaging (Dollé et al., 2008).

Inhibitory Activities Against Enzymes

Another significant area of application is the development of enzyme inhibitors. Compounds bearing the thienopyrimidine scaffold have been explored for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and cellular proliferation. This research indicates the potential for such compounds in developing anticancer therapies (Gangjee et al., 2008).

Antimicrobial and Antifungal Applications

The structural motif of thienopyrimidine has also been linked to antimicrobial and antifungal activities. Synthesis and evaluation of derivatives have shown efficacy against various bacterial and fungal strains, demonstrating the potential for these compounds in addressing infectious diseases (Kerru et al., 2019).

Anticancer Agents

Furthermore, research on fluorinated coumarin–pyrimidine hybrids highlights the synthesis of compounds with potent anticancer activities. The design and evaluation of these hybrids against human cancer cell lines indicate their potential as therapeutic agents in cancer treatment (Hosamani et al., 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-14-6-8-15(9-7-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMIRJUWINFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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